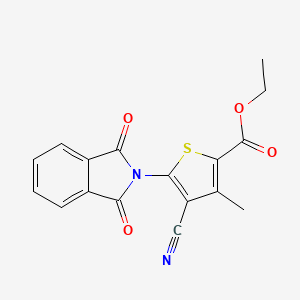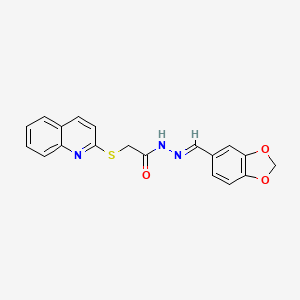
ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves a variety of heterocyclization reactions. For example, derivatives such as ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergo reactions with carbon disulfide, halo compounds, and dimethoxytetrahydrofuran to give a range of heterocyclic compounds including bisthiazole, bisthiolane derivatives, and dipyrrol-1-ylthienothiophenes. Such reactions highlight the versatility and reactivity of similar thiophene-based compounds in synthesizing complex molecules (Khodairy & El-Saghier, 2011).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrates the intricate arrangements of atoms and the spatial orientation in such molecules. These studies provide insights into the bonding and configuration, which are crucial for understanding the chemical reactivity and properties of the compound (Minga, 2005).
Chemical Reactions and Properties
Ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate, like its analogs, participates in various chemical reactions that lead to the formation of novel heterocyclic compounds. These reactions are often facilitated by conditions such as the presence of triethylamine, highlighting the reactivity of cyano and ester groups in cyclization reactions to form pyrrole derivatives with high yields, showcasing the compound's utility in synthesizing complex organic molecules (Dawadi & Lugtenburg, 2011).
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Applications
Ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate and its derivatives have been studied for their antimicrobial and antioxidant properties. For instance, certain synthesized compounds containing thiophene have shown excellent antibacterial and antifungal activities, alongside remarkable antioxidant potential (Raghavendra et al., 2016).
Heterocyclization Reactions
These compounds have been utilized in heterocyclization reactions, producing a variety of derivatives with potential pharmaceutical applications. Such reactions have led to the formation of bisthiazole, bisthiolane, and other derivatives, which may have significant implications in the development of new drugs (Khodairy & El-Saghier, 2011).
Anti-rheumatic Potential
The anti-rheumatic potential of ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate and its metal complexes has been explored. These compounds have exhibited significant antioxidant, analgesic, and anti-rheumatic effects in vivo, suggesting their utility in treating rheumatic conditions (Sherif & Hosny, 2014).
Polymerization and Chemical Synthesis
These compounds have also been investigated in the context of polymerization and synthesis of novel chemical structures. For example, they have been involved in the formation of dihydrothieno[3,2-b]thiophene derivatives, contributing to the development of new materials with potential applications in various industries (Itoh, Nakamura, & Kubo, 1999).
Synthesis of Pyrrole Derivatives
Ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate has been used in the synthesis of pyrrole derivatives, which are important in medicinal chemistry for their diverse biological activities (Dawadi & Lugtenburg, 2011).
Propiedades
IUPAC Name |
ethyl 4-cyano-5-(1,3-dioxoisoindol-2-yl)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c1-3-23-17(22)13-9(2)12(8-18)16(24-13)19-14(20)10-6-4-5-7-11(10)15(19)21/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDKMUGHXUMZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N2C(=O)C3=CC=CC=C3C2=O)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylthiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)
![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)
![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)
![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)
![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)

![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)
![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)
![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5542442.png)

![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)
![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)
![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)
![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)